molecular formula C17H14FN3O2S B5581618 5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5581618
M. Wt: 343.4 g/mol
InChI Key: NZTQOYKVWAAYDE-UHFFFAOYSA-N
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Scientific Research Applications

5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: Its role as an RGS4 inhibitor makes it valuable in studying G-protein signaling pathways.

    Medicine: Potential therapeutic applications include treatments for disorders involving dysregulated G-protein signaling.

    Industry: It may be used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have been used as enzyme inhibitors . For example, they have been found to inhibit the tyrosinase enzyme, which contributes to neurodegeneration associated with Parkinson’s disease .

Future Directions

The future directions for this compound could involve further exploration of its biological activity. Given the biological activity of similar compounds, it could be used as a starting point for the development of novel and active tyrosinase inhibitors . Additionally, its potential as a non-linear optical (NLO) crystal could be explored .

Preparation Methods

The synthesis of 5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps, typically starting with the preparation of the pyrrole and diazinane intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Properties

IUPAC Name

5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQOYKVWAAYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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